molecular formula C7H3Br2NS B6251807 2,7-dibromo-1,3-benzothiazole CAS No. 1188090-10-9

2,7-dibromo-1,3-benzothiazole

Numéro de catalogue: B6251807
Numéro CAS: 1188090-10-9
Poids moléculaire: 293
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,7-Dibromo-1,3-benzothiazole is an organobromine compound that belongs to the benzothiazole family. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the benzothiazole ring. It is widely used in various fields, including organic synthesis, materials science, and pharmaceuticals, due to its unique chemical properties and reactivity.

Applications De Recherche Scientifique

2,7-Dibromo-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including conductive polymers and photovoltaic devices.

Mécanisme D'action

Target of Action

2,7-Dibromo-1,3-benzothiazole has been found to interact with several targets. It has been reported to have anti-tubercular activity, with the target being DprE1 . Additionally, it has been found to inhibit BCL-2, a key enzyme involved in apoptosis . It also shows antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, and others .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when interacting with DprE1, it inhibits the enzyme, leading to enhanced anti-tubercular activity . When it interacts with BCL-2, it disrupts the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. In the case of anti-tubercular activity, it affects the pathways involving DprE1 . For its anti-cancer activity, it affects the pathways involving BCL-2, leading to dysregulated apoptosis .

Pharmacokinetics

The compound is used as a building block in the design and synthesis of larger molecules and conductive polymers , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is dependent on its target. For instance, its anti-tubercular activity results in the inhibition of M. tuberculosis . Its anti-cancer activity results in dysregulated apoptosis, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways, suggesting that the compound’s action, efficacy, and stability can be influenced by the synthetic pathway used .

Safety and Hazards

While specific safety and hazard information for 2,7-dibromo-1,3-benzothiazole was not found, a related compound, 6-Bromo-1,3-benzothiazole, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Benzothiazole derivatives, including 2,7-dibromo-1,3-benzothiazole, have a wide range of potential applications in the field of organic electronics, such as in the synthesis of light-emitting diodes and conducting polymers . They also show promise in the development of new antibacterial agents . The trend towards one-pot multicomponent reactions for the synthesis of benzothiazole derivatives is expected to continue, offering a simple, efficient, and environmentally friendly method for producing these compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-1,3-benzothiazole typically involves the bromination of 1,3-benzothiazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Dibromo-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Often employ zinc dust and acetic acid under mild heating.

Major Products Formed:

    Substitution Reactions: Yield derivatives such as 2,7-diamino-1,3-benzothiazole or 2,7-dialkoxy-1,3-benzothiazole.

    Coupling Reactions: Produce biaryl compounds or extended π-conjugated systems.

    Reduction Reactions: Result in 1,3-benzothiazole or partially reduced intermediates.

Comparaison Avec Des Composés Similaires

    4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of organic semiconductors and light-emitting materials.

    2,6-Dibromo-1,3-benzothiazole: Another brominated derivative with distinct reactivity and applications in organic synthesis.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of 2,7-dibromo-1,3-benzothiazole can be achieved through a multi-step process involving the bromination of benzothiazole.", "Starting Materials": [ "Benzothiazole", "Bromine", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Benzothiazole is reacted with bromine in the presence of sulfuric acid to yield 2-bromo-1,3-benzothiazole.", "Step 2: 2-bromo-1,3-benzothiazole is then reacted with hydrogen peroxide in the presence of a catalyst to yield 2,7-dibromo-1,3-benzothiazole." ] }

Numéro CAS

1188090-10-9

Formule moléculaire

C7H3Br2NS

Poids moléculaire

293

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.